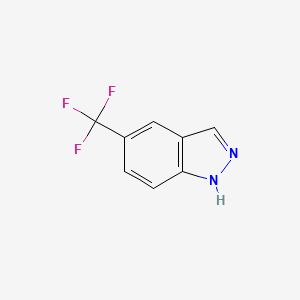

5-(Trifluoromethyl)-1H-indazole

Overview

Description

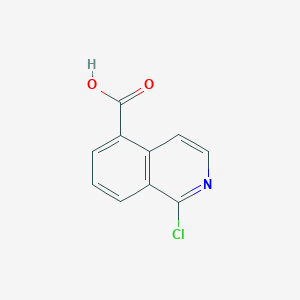

5-(Trifluoromethyl)-1H-indazole is a fluorinated heterocyclic compound that belongs to the class of indazoles. Indazoles are nitrogen-containing aromatic heterocycles that are structurally related to indoles but with a nitrogen atom replacing the carbon at the 3-position of the indole ring. The trifluoromethyl group attached to the indazole ring significantly alters the chemical and physical properties of the molecule, making it a valuable moiety in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of fluorinated indazoles, including this compound, can be achieved through various synthetic routes. One such method involves the regioselective synthesis of 1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-alkyl-1H-[1,2,3]-triazoles, which demonstrates the utility of 1,3-dipolar cycloaddition reactions in the presence of a Cu(I) catalyst . Another approach is the Cu(I)-catalyzed interrupted click reaction, which uses (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source to synthesize 5-trifluoromethyl 1,2,3-triazoles from terminal alkynes and azides . Additionally, 1-trifluoromethyl-substituted 1,3-dicarbonyl compounds have been shown to undergo 100% regioselective cyclization with azides to form 4-acyl-5-trifluoromethyl-1,2,3-triazoles .

Molecular Structure Analysis

The molecular structure of fluorinated indazoles, including those with a trifluoromethyl group, has been studied using X-ray crystallography and multinuclear magnetic resonance spectroscopy. The crystal structures of these compounds reveal that they can form hydrogen-bonded dimers or crystallize as catemers, which are helices of three-fold screw axis . The presence of the trifluoromethyl group influences the supramolecular organization and can lead to different crystalline forms depending on the length of the perfluoroalkyl chain .

Chemical Reactions Analysis

Fluorinated indazoles participate in a variety of chemical reactions due to the presence of the reactive trifluoromethyl group. For instance, the hydrazinolysis of 5-perfluoroalkyl-1,2,4-oxadiazoles leads to the formation of 5-perfluoroalkyl-1,2,4-triazoles, showcasing an ANRORC-like reaction mechanism . The trifluoromethyl group also directs the cyclization of 1-trifluoromethyl-1,3-dicarbonyl compounds with azides, resulting in regioselective synthesis of 5-trifluoromethyl-1,2,3-triazoles .

Physical and Chemical Properties Analysis

The introduction of a trifluoromethyl group to the indazole ring imparts unique physical and chemical properties to the molecule. These compounds exhibit high density, moderate to good thermal stability, and acceptable oxygen balance. They also possess reasonable heats of formation and excellent detonation properties, which can be superior to those of traditional energetic materials like RDX . The fluorinated indazoles' supramolecular structures are influenced by the length of the perfluoroalkyl chain, which affects their solid-state organization .

Scientific Research Applications

Structural Properties and Supramolecular Interactions

5-(Trifluoromethyl)-1H-indazole and its derivatives exhibit unique structural properties due to the presence of trifluoromethyl groups. These compounds have been studied using X-ray crystallography and multinuclear magnetic resonance spectroscopy. The presence of trifluoromethyl groups influences the crystal structure and supramolecular interactions of these molecules, leading to formations like catemers and helices. Understanding these properties is crucial for applications in material science and pharmaceuticals (Teichert et al., 2007).

Biological Evaluation as Antagonists

Trifluoromethyl-substituted indazoles have been identified as antagonists for specific biological targets, such as the transient receptor potential A1 (TRPA1) ion channel. This discovery is significant for the development of new pharmaceutical compounds for pain management and other medical conditions (Rooney et al., 2014).

Energetic Materials and Explosives

Certain trifluoromethyl-substituted indazoles have been studied for their potential as high-density energetic materials. Their properties such as high density, good thermal stability, and excellent detonation characteristics make them candidates for applications in explosives and propellants (Thottempudi & Shreeve, 2011).

Electrochemical Applications

This compound derivatives have been investigated for their electrochemical applications. For example, they have been used as film-forming additives for electrodes in lithium batteries, showing improved cycling performance. This application is essential for the development of high-performance batteries (Kang et al., 2014).

Supramolecular Chemistry

This compound plays a significant role in supramolecular chemistry. Its derivatives are used in diverse applications like anion recognition, catalysis, and photochemistry, far beyond their original uses in click chemistry. This versatility is attributed to the unique combination of easy accessibility and diverse supramolecular interactions offered by 1H-1,2,3-triazoles and their derivatives (Schulze & Schubert, 2014).

Synthesis and Chemical Properties

The synthesis of 2H-indazoles, including those with trifluoromethyl groups, is important in drug discovery. These compounds act as efficient isosteres for structures like indoles and benzimidazoles. The development of novel synthetic approaches for these compounds is crucial for their broader application in medicinal chemistry (Halland et al., 2009).

Corrosion Inhibition

Indazole derivatives, including those with trifluoromethyl groups, have been synthesized and applied as corrosion inhibitors. They show potential in protecting metal surfaces, which is significant for industrial applications like in the preservation of copper surfaces (Qiang et al., 2018).

Medicinal Chemistry

Indazoles, including trifluoromethyl-substituted variants, have shown promise in various medicinal applications. They have been identified as potent and selective monoamine oxidase B inhibitors, which can be leveraged in the treatment of neurological disorders (Tzvetkov et al., 2014).

Mechanism of Action

Target of Action

It’s worth noting that trifluoromethylated compounds often target enzymes involved in dna synthesis and replication .

Mode of Action

It’s known that trifluoromethylated nucleosides can either block the process of penetration of viruses into cells or inhibit the stage of genome replication . After monophosphorylation with viral thymidine kinases, 5-(trifluoromethyl)-2’-deoxyuridine-5’-monophosphate irreversibly inhibits thymidylate synthase, and its triphosphate competes with dTTP for incorporation into the DNA strand synthesized by DNA polymerase .

Biochemical Pathways

It’s known that trifluoromethylated compounds can affect various biochemical pathways, including those involved in dna synthesis and replication .

Pharmacokinetics

It’s known that trifluoromethylated compounds are mainly eliminated by metabolism via thymidine phosphorylase to form an inactive metabolite .

Result of Action

It’s known that trifluoromethylated compounds can have antiviral, antibacterial, or antiprotozoal activity .

Action Environment

It’s known that the stability of trifluoromethylated compounds can be influenced by various environmental factors .

Biochemical Analysis

Biochemical Properties

5-(Trifluoromethyl)-1H-indazole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl group enhances the compound’s lipophilicity and ability to form hydrogen bonds, which can influence its binding affinity and specificity. In particular, this compound has been shown to interact with enzymes involved in oxidative stress responses, such as nuclear factor erythroid 2-related factor 2 (Nrf2) and its cytoplasmic repressor, Kelch-like ECH-associated protein 1 (Keap1). These interactions can modulate the activity of Nrf2, leading to changes in the expression of antioxidant genes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to activate the Nrf2 pathway, leading to increased expression of antioxidant enzymes and protective proteins. This activation can enhance cellular resistance to oxidative stress and reduce inflammation . Additionally, this compound may affect mitochondrial function and energy metabolism, further influencing cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s trifluoromethyl group can form hydrogen bonds and engage in hydrophobic interactions, enhancing its binding affinity to target proteins. One key mechanism involves the inhibition of Keap1, which releases Nrf2 and allows it to translocate to the nucleus. Once in the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of target genes, leading to the transcriptional activation of antioxidant and cytoprotective genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, allowing for sustained activation of the Nrf2 pathway. Prolonged exposure to the compound may lead to adaptive responses, such as the upregulation of detoxification enzymes and changes in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound can enhance antioxidant defenses and reduce oxidative damage without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s impact on cellular redox balance and metabolic pathways .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can influence the compound’s bioavailability, distribution, and elimination. Additionally, this compound may affect metabolic flux and metabolite levels, further modulating cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilicity allows it to readily cross cell membranes and accumulate in lipid-rich compartments. Transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) may facilitate the cellular uptake and efflux of this compound, influencing its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications. These localization mechanisms ensure that this compound exerts its effects at the appropriate sites within the cell, modulating processes such as gene expression, energy metabolism, and oxidative stress responses .

properties

IUPAC Name |

5-(trifluoromethyl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2/c9-8(10,11)6-1-2-7-5(3-6)4-12-13-7/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBHMPANPIGWXQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20613292 | |

| Record name | 5-(Trifluoromethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20613292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885271-64-7 | |

| Record name | 5-(Trifluoromethyl)-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885271-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Trifluoromethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20613292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Trifluoromethyl)-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid](/img/structure/B1321303.png)

![5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid ethyl ester](/img/structure/B1321305.png)

![thiazolo[4,5-b]pyridine-2(3H)-thione](/img/structure/B1321318.png)

![Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester](/img/structure/B1321319.png)